molecular formula C11H9BrClNO2 B8818781 (3S,4S)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate CAS No. 1375064-65-5

(3S,4S)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate

Cat. No.: B8818781
CAS No.: 1375064-65-5
M. Wt: 302.55 g/mol
InChI Key: XLOYQOZPQDWJFQ-UHFFFAOYSA-N
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Description

(3S,4S)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method includes the asymmetric synthesis via organocatalytic addition reactions . The reaction conditions often involve mild temperatures and the use of solvents like toluene to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include steps for purification and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: (3S,4S)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peroxycarboxylic acids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3S,4S)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique stereochemistry.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3S,4S)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

  • (3S,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone
  • (3R,4S)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone

Comparison: Compared to its similar compounds, (3S,4S)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate exhibits unique reactivity and biological activity due to its specific stereochemistry. This uniqueness makes it a valuable compound in research and industrial applications .

Properties

CAS No.

1375064-65-5

Molecular Formula

C11H9BrClNO2

Molecular Weight

302.55 g/mol

IUPAC Name

ethyl 3-bromo-5-chloroindole-1-carboxylate

InChI

InChI=1S/C11H9BrClNO2/c1-2-16-11(15)14-6-9(12)8-5-7(13)3-4-10(8)14/h3-6H,2H2,1H3

InChI Key

XLOYQOZPQDWJFQ-UHFFFAOYSA-N

Isomeric SMILES

C[C@H]1CN(C(=O)[C@H]1N)O.CC(=O)O

Canonical SMILES

CCOC(=O)N1C=C(C2=C1C=CC(=C2)Cl)Br

Origin of Product

United States

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